molecular formula C11H18N2O B8416814 N-(4-methoxybutyl)benzene-1,2-diamine

N-(4-methoxybutyl)benzene-1,2-diamine

Cat. No. B8416814
M. Wt: 194.27 g/mol
InChI Key: ZSGHORWPAMKNCN-UHFFFAOYSA-N
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Patent
US09018374B2

Procedure details

To a toluene solution (350 mL) of N-(4-methoxybutyl)-2-nitroaniline were added 10% Pd/C (K-type, 50% water-containing product, 10.0 g) and toluene (100 mL). The mixture was stirred at 20-30° C. for 3 hr under a hydrogen pressure (0.1 MPa). Under a nitrogen stream, the catalyst was filtered off and the residue was washed with toluene (100 mL). Water in the filtrate was removed by partitioning, magnesium sulfate (25.0 g) was added at 20-30° C., and the mixture was stirred at the same temperature for 30 min. Magnesium sulfate was filtered off and the residue was washed with toluene (100 mL) to give a toluene solution of N-(4-methoxybutyl)-o-phenylenediamine (yield 100%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(4-methoxybutyl)-2-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O>[Pd].C1(C)C=CC=CC=1>[CH3:1][O:2][CH2:3][CH2:4][CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N-(4-methoxybutyl)-2-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCCNC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20-30° C. for 3 hr under a hydrogen pressure (0.1 MPa)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Under a nitrogen stream, the catalyst was filtered off
WASH
Type
WASH
Details
the residue was washed with toluene (100 mL)
CUSTOM
Type
CUSTOM
Details
Water in the filtrate was removed
CUSTOM
Type
CUSTOM
Details
by partitioning
ADDITION
Type
ADDITION
Details
magnesium sulfate (25.0 g) was added at 20-30° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Magnesium sulfate was filtered off
WASH
Type
WASH
Details
the residue was washed with toluene (100 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COCCCCNC1=C(C=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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